molecular formula C11H22N2O3 B13336830 tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate

tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate

Cat. No.: B13336830
M. Wt: 230.30 g/mol
InChI Key: UZCQJAUQLJDJRV-BDAKNGLRSA-N
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Description

tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in various substituted carbamates .

Mechanism of Action

The mechanism of action of tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (((2R,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of a methoxy group on the pyrrolidine ring. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[[(2R,4S)-4-methoxypyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

UZCQJAUQLJDJRV-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)OC

Origin of Product

United States

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